2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone
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Overview
Description
2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of two morpholine rings substituted with methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the use of formaldehyde, a secondary amine (2,6-dimethylmorpholine), and a ketone or aldehyde. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholin-4-yl ethanol: A related compound with similar structural features but different functional groups.
2,6-Dimethylmorpholin-4-yl phenylamine: Another similar compound with a phenyl group attached to the morpholine ring.
Uniqueness
2,6-Dimethylmorpholin-4-yl morpholin-4-yl ketone is unique due to its dual morpholine rings and the specific substitution pattern of methyl groups at the 2 and 6 positions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H20N2O3 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H20N2O3/c1-9-7-13(8-10(2)16-9)11(14)12-3-5-15-6-4-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
RIDMHCBJVWYRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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